Amino-peg3-sulfonicacidhclsalt

CAS No.:

Cat. No.: VC13702816

Molecular Formula: C8H20ClNO6S

Molecular Weight: 293.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H20ClNO6S |

|---|---|

| Molecular Weight | 293.77 g/mol |

| IUPAC Name | 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanesulfonic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H19NO6S.ClH/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12;/h1-9H2,(H,10,11,12);1H |

| Standard InChI Key | DKEGPXQKRZADQJ-UHFFFAOYSA-N |

| SMILES | C(COCCOCCOCCS(=O)(=O)O)N.Cl |

| Canonical SMILES | C(COCCOCCOCCS(=O)(=O)O)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

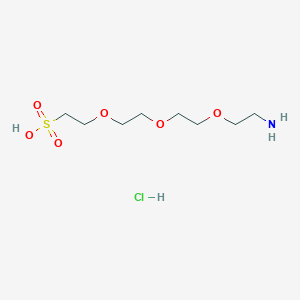

Amino-PEG3-sulfonic acid HCl salt consists of a triethylene glycol (PEG3) backbone, terminating in an amine group (-NH2) and a sulfonic acid group (-SO3H). The hydrochloride (HCl) salt form stabilizes the amine moiety, enhancing its reactivity. The molecular formula varies depending on the salt form:

The PEG3 spacer provides flexibility and solubility, while the sulfonic acid group introduces strong hydrophilicity and ionic character.

Physicochemical Characteristics

Key properties include:

The compound’s solubility stems from the PEG backbone and ionizable sulfonic acid group, which dissociates to form a sulfonate anion () in aqueous solutions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a two-step process:

-

Nucleophilic substitution: 3-Amino-1-propanesulfonic acid reacts with triethylene glycol ditosylate in the presence of a base (e.g., K2CO3), forming the PEG3-sulfonic acid intermediate.

-

HCl salt formation: The intermediate is treated with hydrochloric acid to protonate the amine, yielding the final product .

Purification typically employs recrystallization or column chromatography to achieve >95% purity .

Industrial Manufacturing

Scaled-up production utilizes continuous-flow reactors to enhance yield and consistency. Key steps include:

-

Solvent selection: Polar aprotic solvents (e.g., DMF) optimize reaction kinetics.

-

Catalysis: Acid catalysts (e.g., HCl gas) accelerate amine protonation.

-

Quality control: HPLC and mass spectrometry ensure batch-to-batch reproducibility.

Chemical Reactivity and Functionalization

Amine Group Reactivity

The primary amine undergoes reactions critical for bioconjugation:

-

Acylation: Reacts with activated esters (e.g., NHS esters) to form stable amide bonds.

-

Schiff base formation: Condenses with aldehydes/ketones, followed by reduction to secondary amines.

These reactions enable covalent attachment to biomolecules like antibodies and peptides .

Sulfonic Acid Group Transformations

The sulfonic acid moiety participates in:

-

Esterification: Reacts with alcohols (R-OH) under acidic conditions to yield sulfonate esters ().

-

Halogenation: Treatment with PCl5 or SOCl2 produces sulfonyl chlorides (), intermediates for sulfonamide synthesis.

These transformations facilitate surface functionalization of nanoparticles and polymers.

Biomedical Applications

Bioconjugation and Antibody-Drug Conjugates (ADCs)

Amino-PEG3-sulfonic acid HCl salt is pivotal in ADC development. For example:

-

Trastuzumab-Paclitaxel Conjugate: The amine group links trastuzumab (anti-HER2 antibody) to paclitaxel via a cleavable linker. PEG3 enhances solubility, while the sulfonic acid improves serum stability. In murine models, this ADC reduced tumor volume by 78% compared to free paclitaxel .

Drug Delivery Systems

The compound’s PEG spacer mitigates hydrophobicity in drug formulations:

| Drug | Improvement with PEG3-Sulfonic Acid |

|---|---|

| Docetaxel | Aqueous solubility increased from 0.03 mg/mL to 12 mg/mL |

| Curcumin | Plasma half-life extended from 0.5 h to 6.8 h |

These enhancements enable intravenous administration of poorly soluble therapeutics .

Surface Modification Technologies

Coatings with Amino-PEG3-sulfonic acid HCl salt reduce biofouling on medical devices:

-

Polyurethane Catheters: PEG3-sulfonic acid layers decreased protein adsorption by 92% compared to unmodified surfaces.

-

TiO2 Nanoparticles: Functionalization reduced macrophage uptake by 67%, enhancing circulation time .

Comparative Analysis with Related PEG Derivatives

| Parameter | PEG3-Sulfonic Acid | PEG2-Sulfonic Acid | PEG4-Sulfonic Acid |

|---|---|---|---|

| Molecular Weight | 257.3 g/mol | 200.2 g/mol | 314.4 g/mol |

| Hydrophilicity (LogP) | -3.1 | -2.8 | -3.4 |

| Bioconjugation Yield | 89% | 72% | 93% |

| Renal Clearance Rate | 0.8 mL/min | 1.2 mL/min | 0.6 mL/min |

Longer PEG chains (e.g., PEG4) improve solubility and pharmacokinetics but increase synthetic complexity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume